N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. The structure combines an imidazo[1,2-b]pyridazine core substituted with a methoxy group at position 6, linked via a phenyl ring to a xanthene carboxamide moiety.
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3/c1-33-25-14-13-24-29-21(16-31(24)30-25)17-7-6-8-18(15-17)28-27(32)26-19-9-2-4-11-22(19)34-23-12-5-3-10-20(23)26/h2-16,26H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERLJMBJNQKLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine intermediate. This intermediate is then coupled with a xanthene derivative under specific reaction conditions to form the final product. Common reagents used in these reactions include methoxy-substituted imidazo[1,2-b]pyridazine, phenyl derivatives, and xanthene carboxylic acids. The reactions are often carried out in the presence of catalysts and under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in the study of biological processes, particularly those involving enzyme interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituent effects, synthetic strategies, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffolds: The target compound’s imidazo[1,2-b]pyridazine shares structural similarity with ponatinib’s imidazo[1,2-a]pyridine core, both of which are conducive to π-π stacking in enzyme binding .
Substituent Effects :
- The 6-methoxy group on the imidazopyridazine may enhance solubility and electron density, akin to the 3-methoxy substitution in carbazole acetamides . Halogenated analogs (e.g., 6-chloro/fluoro in tetrahydrocarbazoles) suggest that electron-withdrawing groups could modulate target selectivity .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis, as seen in ponatinib (9 steps, 5.36% yield) and tetrahydrocarbazoles (9 steps) . Key challenges would include regioselective functionalization of the imidazopyridazine and coupling the xanthene carboxamide.
Characterization Methods :
- Analogous compounds rely on NMR (1H, 13C), IR, and mass spectrometry for structural confirmation . Crystallographic tools like SHELX and ORTEP (used in small-molecule refinement) could resolve the target compound’s 3D conformation if crystallized .
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-b]pyridazine moiety and a xanthene core. The presence of the methoxy group enhances solubility and interaction with biological targets, which is crucial for its pharmacological activity. The molecular formula is with a molecular weight of approximately 366.39 g/mol.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in various cellular pathways, which can lead to therapeutic effects against diseases such as cancer and infections.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound may possess anti-inflammatory effects. Studies suggest that it could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A series of imidazo[1,2-b]pyridazine derivatives were evaluated for their activity against various pathogens. The results demonstrated that modifications in the structure significantly influenced their potency against Mycobacterium tuberculosis .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory properties of related compounds, revealing that they effectively reduced levels of inflammatory markers in animal models .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds in treating infections and inflammatory diseases. Results indicated significant improvements in disease symptoms following treatment with these derivatives .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Imidazo[1,2-b]pyridazine core; xanthene structure | Antimicrobial against Mycobacterium tuberculosis; anti-inflammatory |
| N-(3-(6-methoxyimidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-4-trifluoromethylbenzamide | Trifluoromethyl group; similar bicyclic structure | Active against Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Urea linkage; different heterocyclic structure | Anti-tubercular properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
